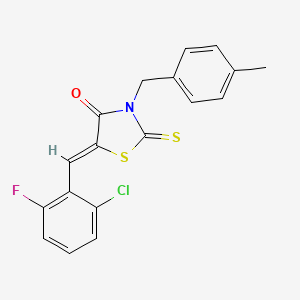![molecular formula C19H22N2O4S B4629324 N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)
N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide
説明
Synthesis Analysis
The synthesis of compounds similar to N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide often involves complex reactions that can include cyclopropanations, as described by Davies et al. (1996), who utilized rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, leading to functionalized cyclopropanes in a highly diastereoselective and enantioselective mode (Davies et al., 1996). This method's key factors controlling enantioselectivity include the use of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst.
Molecular Structure Analysis
The molecular structure of compounds containing the N-[4-(aminosulfonyl)phenyl] motif has been extensively studied. For instance, the crystal structure determination of related compounds has provided insights into their molecular conformation, highlighting the importance of the sulfonyl group in defining their structural characteristics (Lu et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide derivatives often exploit the reactivity of the sulfonyl and carboxamide groups. For example, the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides are notable reactions that yield diverse chemical structures, demonstrating the compound's versatility in organic synthesis (Fahmy et al., 1977).
Physical Properties Analysis
The physical properties of N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide and its derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in various solvents and under different conditions. Studies like the one conducted by Sanz et al. (2012) on glibenclamide, a structurally related compound, offer valuable insights into these aspects, particularly the impact of the sulfonyl and methoxy groups on these properties (Sanz et al., 2012).
科学的研究の応用
Synthesis and Anticancer Evaluation
The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, related to the structure of N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide, have been reported. These compounds, specifically 5e, 5f, and 5p, demonstrated potent cytotoxic activity against human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). Notably, these compounds exhibited low toxicity in normal human kidney HEK293 cells and induced apoptosis in MCF-7 cells, primarily through the upregulation of caspase-3 and caspase-7 proteins. This suggests their potential as effective agents against various cancer types (Ravichandiran et al., 2019).
Solid-State Structure Analysis
Another study focused on the solid-state structure of glibenclamide, a compound sharing a similar sulfonamide moiety with N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide. The research provided insights into the molecular structure of glibenclamide in both solution and solid states through NMR spectroscopy and theoretical calculations. The findings helped in understanding the stability and conformational preferences of such compounds, which is crucial for their pharmacological properties (Sanz et al., 2012).
Pharmacological Properties of Benzamide Derivatives
Research into the pharmacological properties of benzamide derivatives, including those with a phenylsulfonyl group, highlighted their potential as selective serotonin 4 (5-HT4) receptor agonists. Such compounds have been evaluated for their effects on gastrointestinal motility, with specific derivatives showing promise as novel prokinetic agents. This indicates the broader applicability of compounds with the sulfonamide and benzamide moieties in developing treatments for gastrointestinal disorders (Sonda et al., 2004).
Spectroscopy Analysis of Hydrogels
The spectroscopy analysis of glibenclamide, incorporated into chitosan hydrogels, provided valuable information on molecular interactions within the hydrogel matrix. Techniques such as Fourier transform infrared (FTIR) spectroscopy and electrostatic potential calculations were used to characterize these interactions. Such studies are crucial for the development of drug delivery systems that can enhance the therapeutic efficacy and stability of pharmacologically active compounds (Delgadillo-Armendariz et al., 2014).
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-16-8-4-14(5-9-16)19(12-2-3-13-19)18(22)21-15-6-10-17(11-7-15)26(20,23)24/h4-11H,2-3,12-13H2,1H3,(H,21,22)(H2,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKHHHOOQXMZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)
![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)
![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4629283.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4629289.png)
![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)
![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)

![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)